Purity Benchmarking vs. Methyl Analog
N-(5-propyl-1H-pyrazol-3-yl)formamide is commercially available at a standardized purity of 98.0% (HPLC) from multiple suppliers, representing a defined quality threshold for synthetic applications [1]. In contrast, the methyl analog (N-(5-methyl-1H-pyrazol-3-yl)formamide, CAS 40807-41-8) exhibits greater variability in commercial purity, with reported specifications ranging from 95% to ≥98% depending on vendor source . This variability in the methyl analog introduces additional purification requirements and batch-to-batch inconsistency that can compromise reproducibility in multistep synthetic sequences. The propyl analog's consistent 98.0% purity specification across multiple vendors reflects its established role as a key intermediate in high-value pharmaceutical synthesis programs where material quality directly impacts downstream yield and impurity profiles .
| Evidence Dimension | Commercial Purity Specification (HPLC) |
|---|---|
| Target Compound Data | 98.0% |
| Comparator Or Baseline | N-(5-methyl-1H-pyrazol-3-yl)formamide: 95–98% (variable) |
| Quantified Difference | Up to 3 percentage point purity advantage; reduced specification variability |
| Conditions | Vendor-reported purity specifications from chemical supplier catalogs |
Why This Matters
Consistent high purity reduces the need for additional purification steps, lowers procurement risk, and ensures reproducible synthetic outcomes in kinase inhibitor scaffold construction.
- [1] ChemSrc. Formamide, N-(5-propyl-1H-pyrazol-3-yl)-. 2021. View Source
